

"4-(Morpholine-4-sulfonyl)-benzoic acid" literature review and background

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Compound of Interest

Compound Name: 4-(Morpholine-4-sulfonyl)-benzoic acid

Cat. No.: B077692

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An In-depth Technical Guide to 4-(Morpholine-4-sulfonyl)-benzoic acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(Morpholine-4-sulfonyl)-benzoic acid, a molecule integrating a benzoic acid moiety, a sulfonamide linker, and a morpholine ring, represents a scaffold of significant interest in medicinal chemistry. The constituent parts of this compound have established roles in pharmacologically active agents, suggesting a potential for diverse biological activities. The benzoic acid group provides a common structural motif in numerous drugs and serves as a versatile synthetic handle. The sulfonamide group is a well-known pharmacophore present in a wide array of antibacterial, diuretic, and hypoglycemic agents. Finally, the morpholine ring is a privileged structure in drug discovery, often incorporated to improve physicochemical properties such as solubility and metabolic stability.

This technical guide provides a comprehensive review of the available literature on **4-(morpholine-4-sulfonyl)-benzoic acid**, including its chemical properties, synthesis, and the biological activities of structurally related compounds. Due to the limited publicly available data on the specific biological activities of **4-(morpholine-4-sulfonyl)-benzoic acid** itself, this

document also explores the known activities of its derivatives and structural analogs to infer its potential therapeutic applications and guide future research.

Chemical and Physical Properties

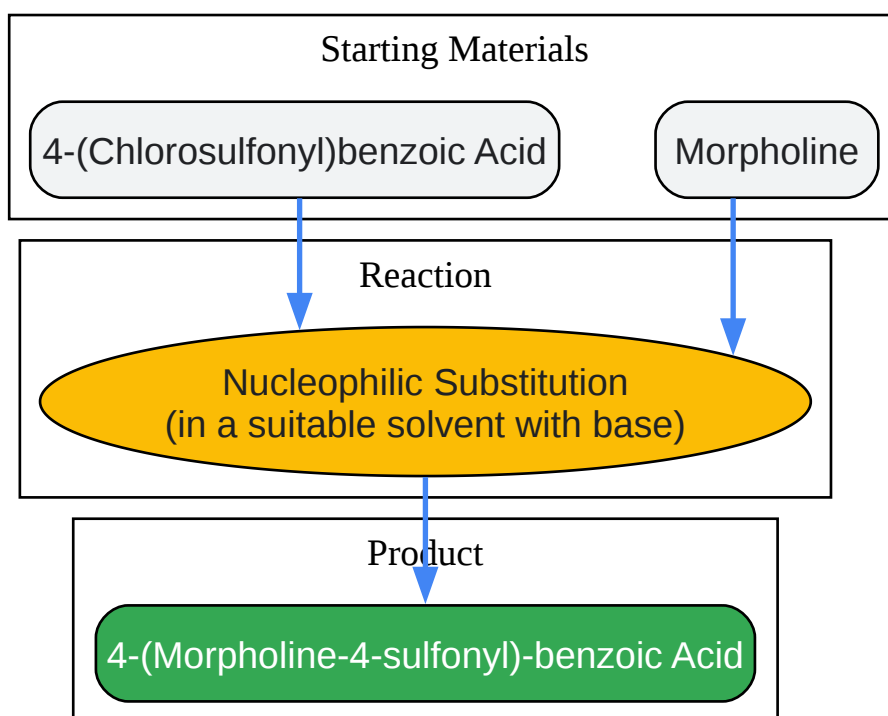
The fundamental chemical and physical properties of **4-(morpholine-4-sulfonyl)-benzoic acid** are summarized in the table below. This data is essential for its synthesis, purification, and characterization.

Property	Value	Reference
CAS Number	10252-82-1	[1]
Molecular Formula	C ₁₁ H ₁₃ NO ₅ S	[1]
Molecular Weight	271.29 g/mol	[1]
Appearance	White to off-white solid	
Melting Point	260-261 °C	
Predicted pKa	3.65 ± 0.10	
Predicted Boiling Point	483.3 ± 55.0 °C	
Predicted Density	1.440 ± 0.06 g/cm ³	

Synthesis of 4-(Morpholine-4-sulfonyl)-benzoic acid

The synthesis of **4-(morpholine-4-sulfonyl)-benzoic acid** is typically achieved through the reaction of 4-(chlorosulfonyl)benzoic acid with morpholine. This nucleophilic substitution reaction at the sulfonyl chloride is a common method for the formation of sulfonamides.

Synthetic Workflow



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Caption: General synthetic pathway for **4-(Morpholine-4-sulfonyl)-benzoic acid**.

Detailed Experimental Protocol

The following is a plausible experimental protocol for the synthesis of **4-(morpholine-4-sulfonyl)-benzoic acid**, adapted from procedures for similar compounds[2]:

- **Reaction Setup:** In a round-bottom flask equipped with a magnetic stirrer, dissolve 4-(chlorosulfonyl)benzoic acid (1 equivalent) in a suitable aprotic solvent such as tetrahydrofuran (THF) or dichloromethane (DCM).
- **Addition of Base:** Add a suitable base, such as triethylamine or pyridine (2.2 equivalents), to the solution to act as an acid scavenger.
- **Addition of Morpholine:** Cool the reaction mixture in an ice bath (0-5 °C). To this cooled solution, add morpholine (1.1 equivalents) dropwise while maintaining the temperature.
- **Reaction:** Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

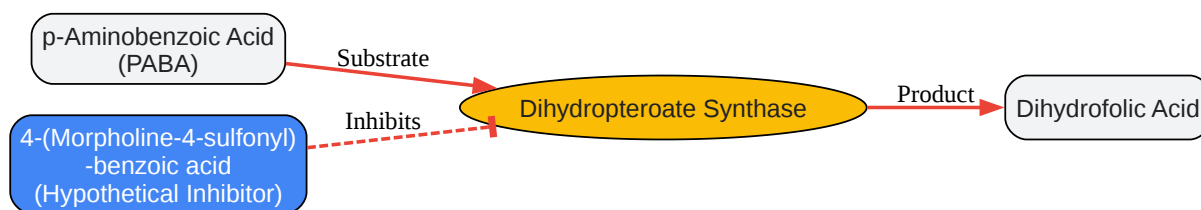
- Work-up:
 - Once the reaction is complete, remove the solvent under reduced pressure.
 - Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with a dilute aqueous acid solution (e.g., 1M HCl) to remove excess base.
 - Wash the organic layer with brine, dry over anhydrous sodium sulfate, and filter.
- Purification: Concentrate the filtrate under reduced pressure to obtain the crude product. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure **4-(morpholine-4-sulfonyl)-benzoic acid**.

Potential Biological Activities and Rationale for Investigation

While specific biological data for **4-(morpholine-4-sulfonyl)-benzoic acid** is scarce in the public domain, the known activities of its structural components and derivatives provide a strong rationale for its investigation in several therapeutic areas.

Antimicrobial Activity

The sulfonamide moiety is a classic antibacterial pharmacophore that acts by inhibiting dihydropteroate synthase, an enzyme essential for folic acid synthesis in bacteria. Derivatives of 4-[(4-chlorophenyl)sulfonyl]benzoic acid have been synthesized and evaluated for their antimicrobial and antibiofilm activities. For instance, some derivatives have shown moderate activity against Gram-positive bacteria such as *Staphylococcus aureus* and *Enterococcus faecium*, with Minimum Biofilm Eradication Concentration (MBEC) values of 125 µg/mL^[2].



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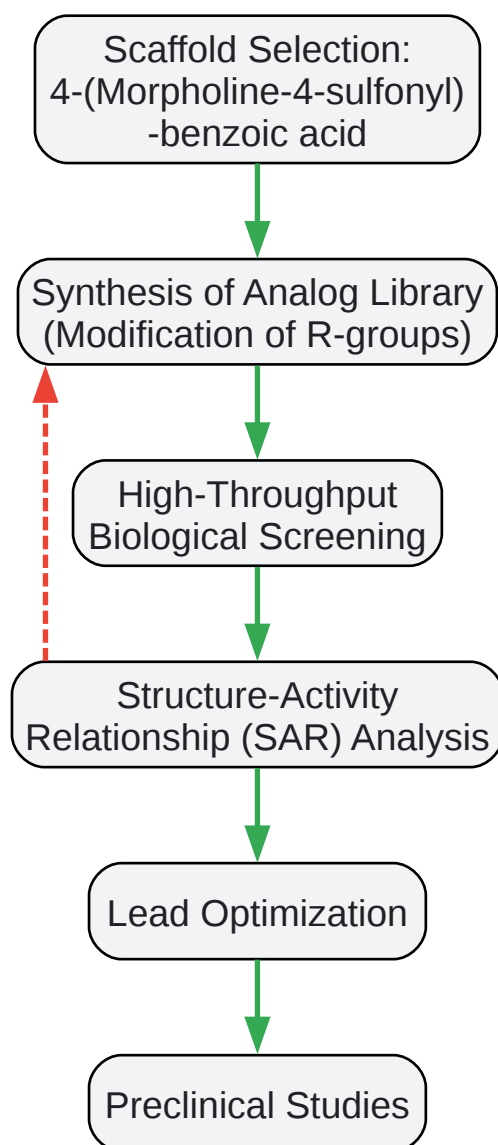
Caption: Hypothetical inhibition of bacterial folic acid synthesis.

Enzyme Inhibition

Derivatives of sulfamoylbenzoic acid have been investigated as inhibitors of various enzymes. For example, certain derivatives have shown inhibitory activity against human nucleoside-triphosphate diphosphohydrolases (h-NTPDases), which are involved in thrombosis, inflammation, and cancer. While some morpholine-containing derivatives in these studies showed abolished activity, this highlights the potential for nuanced structure-activity relationships.

Rational Drug Design and Investigation Workflow

The core structure of **4-(morpholine-4-sulfonyl)-benzoic acid** serves as a valuable starting point for the rational design of new therapeutic agents. A typical workflow for such an investigation is outlined below.



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Caption: Workflow for rational drug design based on the core scaffold.

Conclusion and Future Directions

4-(Morpholine-4-sulfonyl)-benzoic acid is a compound with a promising chemical structure that combines several pharmacologically relevant motifs. While direct biological data for this specific molecule is limited in the current literature, the known activities of its derivatives and structural analogs suggest its potential as a scaffold for the development of new antimicrobial agents and enzyme inhibitors.

Future research should focus on the synthesis and comprehensive biological evaluation of **4-(morpholine-4-sulfonyl)-benzoic acid** to determine its specific activities. High-throughput screening against a panel of bacterial strains and enzymes would be a valuable first step. Subsequent structure-activity relationship (SAR) studies on a library of analogs could then guide the optimization of this scaffold for specific therapeutic targets. The detailed synthetic protocol and workflows provided in this guide offer a solid foundation for initiating such research endeavors.

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